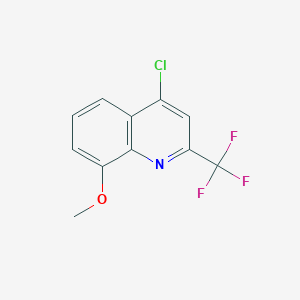

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Descripción general

Descripción

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .

Synthesis Analysis

The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves several steps. Quinoline synthesis involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis

The molecular formula of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is C11H7ClF3NO . Its average mass is 261.628 Da and its monoisotopic mass is 261.016815 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline are as follows :Aplicaciones Científicas De Investigación

Molecular Structure and Protonation Trends

The molecular structure and protonation trends of quinoline derivatives, including those similar to 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, have been studied through X-ray measurements, NMR spectra, and theoretical calculations. These studies highlight the basicity and the formation of protic salts of a quinolinium type, emphasizing the "buttressing effect" exhibited by methoxy groups on quinoline derivatives' basicity (Dyablo et al., 2016).

Synthesis and Optical Properties

The synthesis of quinoline derivatives has been explored for their application in creating aluminum and zinc complexes, which exhibit improved thermal stability, processability, and photoluminescence properties. These properties are particularly relevant for materials science and the development of optical materials with specific light emission characteristics (Barberis & Mikroyannidis, 2006).

Corrosion Inhibition

Quinoline and its derivatives, including 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, are known for their effective use as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals from corrosion (Verma et al., 2020).

Antimicrobial Activity

Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, including action against Mycobacterium tuberculosis. The structure-activity relationship indicates that the presence of substituents such as chloro, methyl, or methoxy groups can significantly affect their antimicrobial efficacy (Jaso et al., 2005).

Antitumor Activity

Research on quinoline derivatives has also extended to exploring their potential as antitumor agents. For example, studies on 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline and its derivatives have shown cytotoxicity against various cancer cells, providing a foundation for developing new antitumor medications (Helissey et al., 1989).

Kinase Inhibition

The inhibition of kinase activity, such as Src kinase, by quinoline derivatives has been reported. These compounds have shown potent inhibitory effects on Src kinase activity, suggesting potential applications in the treatment of diseases where Src kinase is implicated (Boschelli et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUAHBMLDPHHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347436 | |

| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

CAS RN |

41192-89-6 | |

| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)